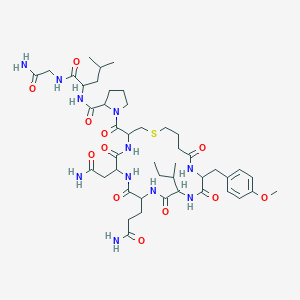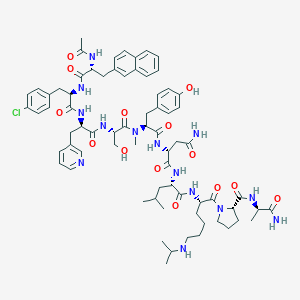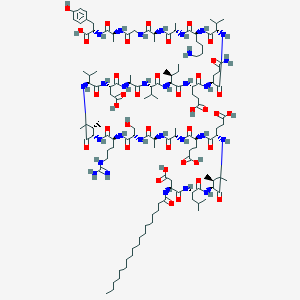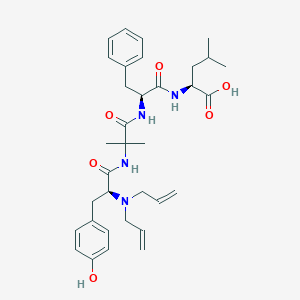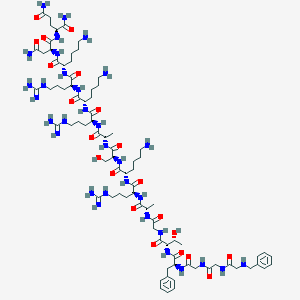
R18 peptide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The R18 peptide, with the sequence PHCVPRDLSWLDLEANMCLP, is an unphosphorylated peptide that binds to 14-3-3 proteins with high affinity . It has been shown to bind to the same amphipathic groove on the surface of 14-3-3 as phosphorylated peptides .
Molecular Structure Analysis
The molecular formula of the R18 peptide is C101H157N27O29S3 . The peptide sequence is Pro-His-Cys-Val-Pro-Arg-Asp-Leu-Ser-Trp-Leu-Asp-Leu-Glu-Ala-Asn-Met-Cys-Leu-Pro . The molecular weight is 2309.7 g/mol .
科学的研究の応用
Neuroprotection in Stroke Models
The R18 peptide has been identified as a highly effective neuroprotective agent in experimental stroke models. It shows particular efficacy in protecting cortical neurons against glutamic acid excitotoxicity, which is a significant cause of neuronal death during strokes .
Excitotoxicity Models
In vitro studies have demonstrated that R18 is neuroprotective in neuronal excitotoxicity models. These models are crucial for understanding how neurons respond to harmful stimuli that mimic conditions like stroke or traumatic brain injury .
Rodent Models of Stroke
R18 has shown promising results in rodent models of stroke. Its neuroprotective properties have been tested and confirmed in these preclinical studies, indicating potential for therapeutic application .
Non-Human Primate Models of Stroke
Further extending its application, R18 has also been tested in non-human primate models of stroke. This is a significant step towards clinical application, as it demonstrates efficacy across different species .
Hypoxic-Ischemic Encephalopathy (HIE)
Research has also explored the use of R18 in models of Hypoxic-Ischemic Encephalopathy (HIE), a condition often resulting from oxygen deprivation and leading to brain damage .
Traumatic Brain Injury (TBI)
R18 peptide’s neuroprotective effects have been studied in rodent models of Traumatic Brain Injury (TBI), suggesting its potential to mitigate damage from such injuries .
作用機序
Target of Action
The primary target of the R18 peptide, also known as CHEMBL3814675, is the 14-3-3 protein . This protein plays a crucial role in signal transduction, apoptotic cell death, and cell cycle control . The R18 peptide has been shown to inhibit the formation of the 14-3-3-Raf-1 complex, reducing Raf-1 dependent transcriptional activity in cells .
Mode of Action
The R18 peptide interacts with its target, the 14-3-3 protein, by binding to the same amphipathic groove on the surface of 14-3-3 as phosphorylated peptides . This interaction disrupts the formation of the 14-3-3-Raf-1 complex, thereby inhibiting Raf-1 dependent transcriptional activity .
Biochemical Pathways
The R18 peptide affects several biochemical pathways. It has been associated with the preservation of neuronal protein profiles and differential protein expression that assists in maintaining mitochondrial function and energy production, protein homeostasis, and membrane trafficking . The affected proteins are primarily associated with mitochondrial respiration, proteasome activity, protein synthesis, transmembrane trafficking, axonal growth and neuronal differentiation, and carbohydrate metabolism .
Pharmacokinetics
They usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives .
Result of Action
The R18 peptide has been found to be a highly effective neuroprotective agent in experimental stroke models . It is particularly efficacious in protecting cortical neurons against glutamic acid excitotoxicity . R18 can reduce excitotoxicity-induced neuronal calcium influx , and it has been associated with the preservation of mitochondrial membrane potential, ATP production, and reduced reactive oxygen species generation .
Action Environment
The action, efficacy, and stability of the R18 peptide can be influenced by various environmental factors. For instance, the peptide’s effectiveness can be affected by the presence of other molecules in the environment, such as other proteins or lipids . Additionally, the peptide’s stability and action can be influenced by factors such as pH, temperature, and the presence of proteases .
将来の方向性
Therapeutic peptides like R18 have emerged as highly effective neuroprotective agents in experimental stroke models . They are particularly efficacious in protecting cortical neurons against glutamic acid excitotoxicity . Future research will likely continue to explore the neuroprotective properties of poly-arginine peptides like R18 .
特性
IUPAC Name |
(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C101H157N27O29S3/c1-48(2)33-62(86(142)111-60(25-26-77(131)132)83(139)110-53(11)81(137)114-67(39-76(102)130)91(147)112-61(27-32-160-12)85(141)124-72(45-158)95(151)122-70(36-51(7)8)98(154)128-31-18-24-75(128)100(156)157)116-93(149)69(41-79(135)136)121-87(143)63(34-49(3)4)115-89(145)65(37-54-42-108-57-20-14-13-19-56(54)57)118-94(150)71(44-129)123-88(144)64(35-50(5)6)117-92(148)68(40-78(133)134)120-84(140)59(22-16-29-107-101(103)104)113-97(153)74-23-17-30-127(74)99(155)80(52(9)10)126-96(152)73(46-159)125-90(146)66(38-55-43-105-47-109-55)119-82(138)58-21-15-28-106-58/h13-14,19-20,42-43,47-53,58-75,80,106,108,129,158-159H,15-18,21-41,44-46H2,1-12H3,(H2,102,130)(H,105,109)(H,110,139)(H,111,142)(H,112,147)(H,113,153)(H,114,137)(H,115,145)(H,116,149)(H,117,148)(H,118,150)(H,119,138)(H,120,140)(H,121,143)(H,122,151)(H,123,144)(H,124,141)(H,125,146)(H,126,152)(H,131,132)(H,133,134)(H,135,136)(H,156,157)(H4,103,104,107)/t53-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,80-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKZRNFKZLWXRG-ZHTKBQOPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCCN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCCN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C101H157N27O29S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2309.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
R18 peptide | |
Q & A
A: The R18 peptide binds to the ligand-binding groove of 14-3-3 proteins with high affinity. [, , ] This interaction effectively competes with the binding of natural 14-3-3 ligands, thereby modulating the function of 14-3-3 proteins and their downstream signaling pathways. [, , , ] For instance, the R18 peptide has been shown to inhibit the interaction between 14-3-3 and Exoenzyme S, affecting the toxin's ability to inactivate Ras and alter cell morphology. []
A: The R18 peptide is a synthetic peptide primarily composed of arginine residues. [, , ] While the exact sequence and modifications can vary depending on the research, the core structure consistently exhibits a high arginine content, contributing to its cationic nature. Detailed molecular formula, weight, and spectroscopic data are often study-specific and not consistently reported across the provided literature.
A: While the provided research does not delve into detailed stability assessments of the R18 peptide itself, studies comparing its L-isoform (R18) and D-isoform (R18D) provide insights. [] The D-enantiomer, R18D, displayed greater stability in vivo, likely due to increased resistance to proteolytic degradation. [] This suggests that the stability of R18 peptides might be influenced by factors like isomerism and environmental conditions.
A: Beyond its role as a 14-3-3 protein inhibitor, research suggests that poly-arginine peptides like R18 and its derivatives possess neuroprotective properties. [, , , ] Studies in rat models of stroke and hypoxic-ischemic encephalopathy indicate that R18 peptides can reduce infarct volume, decrease cerebral edema, and improve neurological scores. [, , , ] These findings highlight the therapeutic potential of R18 peptides in addressing neurological conditions.
A: While the provided research primarily focuses on in vitro and in vivo studies, computational methods like molecular docking could be valuable in understanding the binding mode of the R18 peptide to 14-3-3 proteins. [] Such studies could provide insights into the key residues involved in the interaction and guide the design of more potent and selective 14-3-3 inhibitors.
A: While specific formulation strategies are not detailed within the provided research, utilizing D-amino acids, as seen with R18D, represents one approach to enhance stability. [] Further research exploring modifications like PEGylation, cyclization, or incorporation into nanoparticles could offer additional avenues to optimize the pharmaceutical properties of R18 peptides.
A: In vitro studies confirm the ability of the R18 peptide to disrupt 14-3-3 protein interactions, impacting downstream signaling pathways. [, , , ] Notably, in vivo studies in rat models of stroke and hypoxic-ischemic encephalopathy demonstrate the neuroprotective potential of R18 peptides. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





